1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Description
Historical Context of Benzimidazole-Based Compounds in Medicinal Chemistry
Benzimidazole’s emergence as a privileged scaffold in drug discovery traces to Woolley’s 1944 hypothesis that its structural similarity to purines could enable biological activity modulation. This premise gained validation through Ciba AG’s mid-1950s discovery of benzimidazole opioids, where 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene) demonstrated measurable analgesic effects despite suboptimal safety profiles. Subsequent structure-activity relationship (SAR) studies revealed critical substitutions enhancing potency, notably nitro groups at position 5 and aromatic variations at position 2. Parallel developments in antimicrobial therapy produced thiabendazole (1961), establishing benzimidazoles as broad-spectrum antiparasitics through tubulin polymerization inhibition. The 1980s saw proton pump inhibitors like omeprazole utilizing benzimidazole’s acid-stable heterocycle to target gastric H+/K+-ATPase. Contemporary applications span kinase inhibitors (abemaciclib), PARP inhibitors (veliparib), and epigenetic modulators, reflecting the scaffold’s adaptability to diverse target classes.
Significance of Fluorinated Benzimidazole Derivatives in Drug Discovery
Fluorine incorporation into benzimidazoles addresses key drug development challenges through multiple mechanisms:
- Bioisosteric Enhancement : Replacement of hydroxyl groups with fluorine in antiviral benzimidazoles improved metabolic stability while maintaining hydrogen-bonding capacity, as evidenced by Tonelli’s trifluoromethyl derivatives showing 4.3-fold greater potency against Coxsackievirus B5 compared to methyl analogues.
- Lipophilicity Modulation : Fluorine’s electronegativity increases compound logP values, enhancing blood-brain barrier penetration in CNS-targeted agents. Spadaro’s 17β-HSD1 inhibitors demonstrated 18-fold activity boosts with difluorobenzoyl substitutions via optimized membrane permeability.
- Conformational Restriction : Ortho-fluorine in benzimidazole-opioid hybrids enforced planar aryl geometries critical for μ-opioid receptor engagement, reducing effective concentration requirements by 37% in rodent models.
Notable fluorinated benzimidazoles include nocodazole (microtubule destabilizer) and galeterone (androgen receptor degrader), both leveraging fluorine’s steric and electronic effects for target selectivity.
Evolution of Piperidine-Containing Heterocycles as Pharmacophores
Piperidine’s integration into drug scaffolds capitalizes on its:
- Semi-rigid Chair Conformation : Preorganizes substituents for optimal target binding, as seen in Abemaciclib’s piperidine-ethyl-piperazine side chain achieving 0.6 nM CDK4/6 inhibition.
- Basic Nitrogen Functionality : Facilitates salt formation (e.g., hydrochloride salts) for improved solubility, critical in the 1-(4-fluorobenzyl)-2-(piperidin-4-ylmethoxy) derivative’s formulation.
- Spatial Compatibility : Piperidine’s six-membered ring mimics protein binding site topologies, evidenced by Ciba AG’s replacement of N,N-dialkylamino groups with piperidinyl in nitazene opioids to enhance μ-opioid receptor residence time.
Modern applications extend to kinase inhibitors (dovitinib), ion channel modulators, and GPCR-targeted agents, with piperidine appearing in 12% of FDA-approved small-molecule drugs since 2010.
Research Rationale and Objectives
The design of 1-(4-fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride integrates three validated pharmacophoric elements:
- Benzimidazole Core : Serves as a purine mimic for nucleotide-binding domain engagement, with N1 and N3 positions facilitating hydrogen bond donation.
- 4-Fluorobenzyl Substituent : Projects fluorine’s electronegative effects into hydrophobic binding pockets while resisting oxidative metabolism at the para position.
- Piperidin-4-ylmethoxy Side Chain : Provides a protonatable nitrogen for pH-dependent solubility and a spatially extended moiety for allosteric site penetration.
Key research objectives include:
- SAR Analysis : Decoupling contributions of fluorine orientation (para vs. meta) and piperidine N-substitution to target affinity
- Synthetic Optimization : Improving yield in Buchwald-Hartwig aminations for 2-alkoxybenzimidazole formation
- Target Deconvolution : Prioritizing kinase and GPCR targets based on structural homology to abemaciclib and nitazene opioids
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.ClH/c21-17-7-5-15(6-8-17)13-24-19-4-2-1-3-18(19)23-20(24)25-14-16-9-11-22-12-10-16;/h1-8,16,22H,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKNZNIDVNWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Formation
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde serves as a key intermediate, as demonstrated in analogous syntheses. Cyclization is achieved under refluxing conditions using acetic acid or polyphosphoric acid, yielding the benzimidazole core with >90% efficiency.
Introduction of the 4-Fluorobenzyl Group
Alkylation at the 1-position of the benzimidazole is performed using 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCE. The reaction proceeds via an SN2 mechanism, with yields ranging from 70–85% after 12–24 hours at 60–80°C. Patent data highlight the importance of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Functionalization with Piperidin-4-ylmethoxy
The piperidin-4-ylmethoxy group is introduced at the 2-position through nucleophilic substitution or Mitsunobu reactions. A two-step approach is commonly employed:
- Protection of Piperidine : The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions.
- Etherification : Reaction of the benzimidazole with Boc-protected piperidin-4-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) affords the ether linkage in 65–75% yield. Subsequent Boc deprotection using HCl/dioxane yields the free piperidine.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is avoided due to the absence of aromatic halides in this structure. Instead, NaBH(OAc)₃ is critical for reductive amination in related intermediates, achieving >95% conversion.
Purification and Characterization
Chromatographic Techniques
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃ClFN₃O | |
| Molecular Weight | 375.87 g/mol | |
| Melting Point | 198–202°C (dec.) | |
| ¹H NMR (CDCl₃) | δ 7.76 (d, J = 7.8 Hz, 1H) | |
| MS (ESI) | m/z 359.8 (M+H)⁺ |
Challenges and Solutions
Regioselectivity in Alkylation
Competing N-alkylation at the benzimidazole’s 3-position is mitigated by using bulky bases (e.g., DBU) and low temperatures (0–5°C).
Piperidine Stability
The free piperidine moiety is prone to oxidation; thus, salt formation (HCl) is performed immediately post-deprotection under inert conditions.
Industrial-Scale Considerations
Batch processes using flow chemistry reduce reaction times by 40% for the alkylation step. Cost-effective alternatives to NaBH(OAc)₃, such as polymer-supported borohydrides, are under investigation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further synthetic applications or as intermediates in the production of other compounds.
Scientific Research Applications
1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on various cellular processes.
Medicine: It is explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and the piperidinylmethoxy moiety are believed to play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways are still under investigation, but the compound is thought to modulate signaling pathways involved in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C2 Position
Aryl Substituents
- 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (3e) :
- Structure : Features a 4-fluorophenyl group at C2 instead of piperidinylmethoxy.
- Properties : Melting point 110–112°C; characterized by distinct $ ^1H $ NMR signals (e.g., δ 7.86 ppm for aromatic protons) .
- Activity : Likely targets histamine receptors due to structural similarity to H1-antihistamines .
Alkoxy/Heterocyclic Substituents
- 2-(4-(4-Methyl-1H-pyrazol-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole (Lead Compound 1) :
- 2-((5-(2-(4-Ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-fluorobenzyl)piperazin-1-yl)ethan-1-one (5i) :
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS Number: 1353966-50-3) is an organic compound that has attracted attention for its potential biological activities. This compound features a benzoimidazole core, which is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A fluorobenzyl group that enhances lipophilicity.
- A piperidinylmethoxy group , which may contribute to receptor binding and modulation.
The compound's molecular formula is , and it has a molecular weight of 371.86 g/mol. Its structural attributes suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies indicate that it may function as a modulator of inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as IL-1β and TNF-α.
Anti-inflammatory Properties
Research has shown that derivatives of benzo[d]imidazole compounds exhibit significant anti-inflammatory effects. For instance, one study demonstrated that a related compound could inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 0.86 µM for NO and 1.87 µM for TNF-α production . While specific data on the hydrochloride variant is limited, the structural similarities suggest comparable activity.
Cytotoxicity and Antitumor Activity
In vitro studies have indicated that benzoimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine moiety is hypothesized to enhance cell permeability, allowing for better efficacy against tumor cells. Although direct studies on this specific compound are scarce, related compounds have shown promising results in inhibiting tumor growth .
Study on Inflammatory Response Modulation
A notable study investigated the effects of a similar benzo[d]imidazole derivative on macrophage activation. The compound significantly reduced IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an NLRP3 inflammasome inhibitor .
| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| Compound A (related) | 19.4 ± 0.4% | 24.9 ± 6.3% |
| Compound B (this study) | 20.3 ± 1.3% | 39.2 ± 6.6% |
This table illustrates the comparative effectiveness of related compounds in modulating inflammatory responses.
Q & A
Q. What are the common synthetic routes for this compound, and how are yields optimized?
The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloro-1-(4-fluorobenzyl)-benzimidazole is refluxed with 4-hydroxypiperidine in isoamyl alcohol for 12 hours, yielding 65% of the target compound after purification with petroleum ether . Key variables affecting yield include:
Q. How is the compound characterized for structural confirmation and purity?
- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., benzyl and piperidine moieties). For instance, the piperidin-4-ylmethoxy group shows distinct proton signals at δ 3.5–4.0 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 386) validate molecular weight .
- Elemental analysis : CHN data ensures stoichiometric purity (±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields or impurities?
A factorial design of experiments (DoE) is recommended:
- Variables : Solvent polarity (isoamyl alcohol vs. DMF), temperature (60–100°C), and molar ratios (1:1 to 1:3).
- Case study : Replacing isoamyl alcohol with DMF increased the yield from 65% to 78% due to better solubility of the piperidine intermediate .
- Purification : Column chromatography with silica gel (ethyl acetate:hexane = 1:3) removes unreacted starting materials .
Q. How can structural modifications enhance biological activity or pharmacokinetic properties?
- Piperidine ring modifications : Introducing a methyl group at the piperidine nitrogen (e.g., 4-methylaminopiperidine) improves blood-brain barrier permeability, as seen in related antipsychotic analogs .
- Benzimidazole substitutions : Replacing the 4-fluorobenzyl group with a 4-methoxyphenethyl moiety (as in ) increases H1/H4 receptor affinity .
- In vitro testing : Radioligand binding assays (e.g., -histamine displacement) quantify receptor interactions .
Q. How should researchers address contradictory data in biological activity studies?
- Orthogonal validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm target engagement. For example, molecular docking of analogs into histamine H1 receptor models (PDB: 6D6S) can rationalize discrepancies between binding affinity and functional activity .
- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .
Data Contradiction Analysis
Example : Conflicting reports on H1 receptor antagonism ( vs. commercial claims):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
